3-(Cyclopropylmethyl)-2-methylphenol
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Overview
Description
3-(Cyclopropylmethyl)-2-methylphenol is an organic compound characterized by a phenol group substituted with a cyclopropylmethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethyl)-2-methylphenol can be achieved through several methods. One common approach involves the cyclopropylation of a suitable phenol precursor. This can be done using cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form cyclopropylmethyl-2-methylcyclohexanol.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenol group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Cyclopropylmethyl-2-methylcyclohexanol.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
3-(Cyclopropylmethyl)-2-methylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethyl)-2-methylphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, influencing their activity. The cyclopropylmethyl group may enhance the compound’s stability and binding affinity to its targets. Pathways involved include modulation of enzyme activity and interaction with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclopropylmethyl)-4-methylphenol
- 3-(Cyclopropylmethyl)-2-ethylphenol
- 3-(Cyclopropylmethyl)-2-methoxyphenol
Uniqueness
3-(Cyclopropylmethyl)-2-methylphenol is unique due to the specific positioning of the cyclopropylmethyl and methyl groups on the phenol ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H14O |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
3-(cyclopropylmethyl)-2-methylphenol |
InChI |
InChI=1S/C11H14O/c1-8-10(7-9-5-6-9)3-2-4-11(8)12/h2-4,9,12H,5-7H2,1H3 |
InChI Key |
UXAXOENLPVJNAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1O)CC2CC2 |
Origin of Product |
United States |
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